molecular formula C12H15N3O4 B13029847 tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No.: B13029847
M. Wt: 265.26 g/mol
InChI Key: QCTISLOHRDSULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a nitro group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolopyridine skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Cyclization: Acidic or basic conditions can be employed depending on the desired product.

Major Products Formed

    Reduction: Formation of tert-Butyl 3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

    Substitution: Formation of various substituted pyrrolopyridine derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is primarily related to its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking substrate access . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 3-nitro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)19-11(16)14-6-8-4-9(15(17)18)5-13-10(8)7-14/h4-5H,6-7H2,1-3H3

InChI Key

QCTISLOHRDSULU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.